

An In-depth Technical Guide to the Physical Properties of 3,4-Dibromobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dibromobenzaldehyde

Cat. No.: B1583856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobenzaldehyde is an aromatic organic compound with the chemical formula $C_7H_4Br_2O$. It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its physical properties is fundamental for its effective use in research and development, enabling appropriate handling, reaction design, and purification strategies. This guide provides a comprehensive overview of the key physical characteristics of **3,4-Dibromobenzaldehyde**, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of **3,4-Dibromobenzaldehyde** are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe handling and storage.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ Br ₂ O	[1][2]
Molecular Weight	263.91 g/mol	[1][2]
Appearance	Colorless crystal or white crystalline powder	
Melting Point	67-73 °C	[3]
Boiling Point	~277-303.6 °C (Predicted)	[3]
Density	~1.977-2.16 g/cm ³ (Predicted)	[3]
Solubility	Soluble in ethanol and dichloromethane; slightly soluble to insoluble in water.	
CAS Number	74003-55-7	[2][4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and spectral properties of a solid organic compound like **3,4-Dibromobenzaldehyde**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small amount of finely powdered **3,4-Dibromobenzaldehyde** is introduced into a capillary tube to a height of 1-2 mm.[5]
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- The assembly is placed in a heating bath (oil or a metal block).
- The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has liquefied are recorded as the melting point range.[5]

Boiling Point Determination (Thiele Tube Method - for solids with a boiling point)

While **3,4-Dibromobenzaldehyde** is a solid at room temperature, its boiling point can be determined using micro-scale methods.

Apparatus:

- Thiele tube
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner)
- Mineral oil

Procedure:

- A small amount of **3,4-Dibromobenzaldehyde** is placed in the small test tube.
- A capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
- The test tube is attached to a thermometer and immersed in the mineral oil within the Thiele tube.^[7]
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- Heating is continued until a steady stream of bubbles emerges from the tip of the inverted capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
^[7]

Solubility Determination

Understanding the solubility of **3,4-Dibromobenzaldehyde** in various solvents is essential for designing reaction and purification protocols.

Apparatus:

- Test tubes
- Vortex mixer or magnetic stirrer
- Analytical balance
- A selection of solvents (e.g., water, ethanol, dichloromethane, acetone)

Procedure:

- A known mass of **3,4-Dibromobenzaldehyde** (e.g., 10 mg) is added to a test tube.
- A known volume of the solvent (e.g., 1 mL) is added to the test tube.

- The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure maximum dissolution.
- The mixture is visually inspected to determine if the solid has completely dissolved.
- If the solid dissolves, the compound is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble.
- For a more quantitative assessment, the saturated solution can be filtered, and the solvent evaporated from a known volume of the filtrate. The mass of the remaining solid is then used to calculate the solubility in terms of g/L or mg/mL.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

- Fourier-Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- A suitable volatile solvent (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

- A small amount of **3,4-Dibromobenzaldehyde** is dissolved in a few drops of a volatile solvent like dichloromethane.[4]
- A drop of this solution is placed on a salt plate.
- The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[4]
- The salt plate is placed in the sample holder of the FTIR spectrometer.
- The IR spectrum is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.

Apparatus:

- NMR spectrometer
- NMR tube
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
- Tetramethylsilane (TMS) as an internal standard

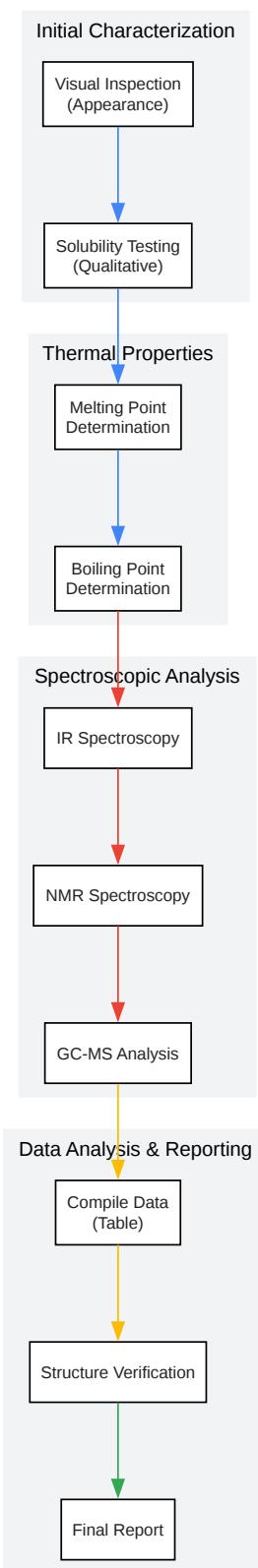
Procedure:

- A small amount of **3,4-Dibromobenzaldehyde** is dissolved in a deuterated solvent in an NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[\[8\]](#)
- A small amount of TMS is added as an internal reference standard ($\delta = 0$ ppm).
- The NMR tube is placed in the spectrometer.
- The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.

Apparatus:


- Gas chromatograph coupled to a mass spectrometer
- A suitable GC column (e.g., a non-polar or medium-polarity column)
- A suitable solvent for sample preparation (e.g., dichloromethane)

Procedure:

- A dilute solution of **3,4-Dibromobenzaldehyde** is prepared in a volatile solvent.
- An internal standard may be added to the solution for quantitative analysis.[\[9\]](#)
- A small volume of the solution is injected into the GC.
- The compound is vaporized and carried by an inert gas through the GC column, where it is separated from other components based on its boiling point and interaction with the stationary phase.
- As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
- The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum that can be used for identification.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical and spectral characterization of a solid organic compound like **3,4-Dibromobenzaldehyde**.

[Click to download full resolution via product page](#)

Workflow for the physical characterization of **3,4-Dibromobenzaldehyde**.

Safety and Handling

3,4-Dibromobenzaldehyde is irritating to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store the compound in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]
- 3. quora.com [quora.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3,4-Dibromobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583856#3-4-dibromobenzaldehyde-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com